Blood group H antigen tetraose type 1
Description
Contextualization within Glycobiology and Immunochemistry
Glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), provides the essential framework for understanding the H antigen. The H antigen is a carbohydrate epitope, meaning it is the part of a molecule that an antibody recognizes. nih.gov Specifically, it is an oligosaccharide, a polymer made of a small number of monosaccharides. wikipedia.org These oligosaccharide chains are attached to proteins and lipids on the surface of red blood cells and other cells, forming glycoproteins and glycolipids, respectively. nih.govnih.gov
In the field of immunochemistry, the H antigen is of paramount importance. It serves as the direct precursor for the synthesis of the A and B antigens, which define the primary blood types in the ABO system. wikipedia.orgyoutube.comnih.gov The presence or absence of these antigens, and the corresponding antibodies in the blood plasma, determines blood compatibility for transfusions. The H antigen itself can elicit an immune response in individuals who lack it, highlighting its immunochemical significance. nih.govwikipedia.org The biosynthesis of the H antigen is catalyzed by enzymes known as glycosyltransferases, which transfer sugar molecules to the growing oligosaccharide chain. nih.gov The study of these antigens and their synthesis pathways is a key area where glycobiology and immunochemistry intersect. nih.gov
Historical Perspectives on Blood Group Antigen Research
The journey to understanding the H antigen began with the foundational work of Austrian scientist Karl Landsteiner. In 1901, Landsteiner discovered the ABO blood groups by observing that the serum of some individuals could cause the red blood cells of others to agglutinate (clump together). nih.govbritannica.com This monumental discovery, for which he received the Nobel Prize in 1930, identified the A, B, and O blood types and laid the scientific groundwork for safe blood transfusions. nih.govebsco.com
For decades, it was believed that individuals with type O blood simply lacked the A and B antigens. However, the true nature of the O blood type was revealed in 1952 with the discovery of a rare blood phenotype in Bombay, India. nih.govwikipedia.org Researchers found an individual whose red blood cells lacked all ABO antigens and were also incompatible with blood from any normal ABO type, including O. nih.gov Their serum contained antibodies that reacted not only with A and B antigens but also with all type O cells. wikipedia.org This led to the identification of a new antigen, named the H antigen, which was present on type O cells and served as the building block for the A and B antigens. nih.gov Individuals with the "Bombay phenotype" were found to be deficient in this H antigen. nih.govnih.gov This discovery fundamentally shifted the understanding of ABO genetics, establishing the H antigen as the essential precursor in the biosynthetic pathway of the A and B antigens. nih.govnih.gov
Scope and Objectives of Academic Inquiry
Current research on the Blood Group H antigen tetraose type 1 is multifaceted, addressing its biochemical synthesis, genetic regulation, and potential applications. A significant area of academic inquiry is the chemoenzymatic synthesis of ABH antigens. nih.gov Researchers are developing methods that use enzymes, such as glycosyltransferases, to construct these complex oligosaccharides in the laboratory. nih.govacs.org This allows for the production of pure antigens for use in research, diagnostics, and potentially for therapeutic purposes.
Another major objective is the study of the enzymes that govern H antigen expression, namely the fucosyltransferases encoded by the FUT1 and FUT2 genes. nih.govnih.gov Understanding the structure and function of these enzymes provides insight into the genetic basis of different blood types, including rare variations like the Bombay phenotype. wikipedia.orgnih.gov
Furthermore, there is considerable interest in the enzymatic conversion of blood types. researchgate.net Research is focused on using specific enzymes to remove the terminal sugars from A and B antigens on red blood cells, thereby converting them to H antigen. researchgate.net This process would effectively transform type A and B blood into type O blood, the universal donor type, which could have a profound impact on the availability of blood for transfusions. wikipedia.orgresearchgate.net These investigations highlight the ongoing efforts to harness the fundamental knowledge of the H antigen for practical biomedical advancements.
Research Data Tables
Below are interactive tables summarizing key data about the Blood Group H antigen.
Properties
Molecular Formula |
C40H68N2O31 |
|---|---|
Synonyms |
Fucα1-2Galβ1-3GlcNAcβ1-3Gal |
Origin of Product |
United States |
Structural Elucidation Methodologies and Conformational Analysis of Blood Group H Antigen Tetraose Type 1
Advanced Spectroscopic Approaches in Carbohydrate Structure Determination
Spectroscopic methods are indispensable for the primary structural determination of complex carbohydrates like the H antigen tetraose type 1. These techniques provide detailed information on monosaccharide composition, sequence, linkage patterns, and anomeric configurations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligosaccharide Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of oligosaccharides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, which in turn reveals the complete covalent structure.
For the H antigen tetraose, ¹H NMR spectra provide initial information on the number and type of sugar residues, with anomeric protons typically resonating in a distinct downfield region (approx. 4.5-5.5 ppm) libretexts.org. The coupling constants (J-values) of these anomeric signals help determine the α or β configuration of the glycosidic linkages.
To establish the connectivity between sugar units, 2D NMR experiments are essential. These include:
Correlation Spectroscopy (COSY): Identifies scalar-coupled protons within the same sugar ring, allowing for the tracing of the spin system from the anomeric proton to other protons in the residue.
Total Correlation Spectroscopy (TOCSY): Extends the correlation to the entire spin system of a monosaccharide residue, identifying all protons belonging to a single sugar ring from a single cross-peak.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range couplings between protons and carbons (typically over two or three bonds). This is the key experiment for determining the glycosidic linkage positions by identifying correlations between the anomeric proton of one residue and the carbon atom of the neighboring residue across the glycosidic bond.
Furthermore, the Nuclear Overhauser Effect (NOE), measured through experiments like NOESY or ROESY, provides information about the spatial proximity of protons. For the H antigen, NOE data is critical for confirming linkage and providing distance restraints used in conformational analysis. For instance, in a study on a model H antigen trisaccharide, the observed NOE between the fucose H1 and the galactose H2 confirmed the Fuc(α1-2)Gal linkage and helped identify the dominant solution conformation nih.gov.
Key NMR Methodologies for Linkage Analysis
| NMR Experiment | Primary Information Obtained | Relevance to H Antigen Tetraose Type 1 |
|---|---|---|
| 1D ¹H | Number of residues, anomeric configurations (from J-couplings) | Confirms the presence of four sugar units and their α/β linkages. |
| 2D COSY/TOCSY | Intra-residue proton correlations | Assigns all protons within each of the Fuc, Gal, GlcNAc, and second Gal rings. |
| 2D HSQC | Direct ¹H-¹³C one-bond correlations | Assigns the chemical shift of each carbon atom in the tetraose. |
| 2D HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Determines linkage sites, e.g., correlation from Fuc H1 to Gal C2 establishes the 1→2 linkage. |
| 2D NOESY/ROESY | Through-space proton-proton proximities | Confirms linkage topology and provides distance restraints for conformational modeling. |
Mass Spectrometry (MS) Techniques in Glycan Sequencing and Compositional Analysis
Mass spectrometry (MS) is a highly sensitive technique that provides information on the molecular weight, composition, and sequence of glycans. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used as they allow for the analysis of large, non-volatile biomolecules without significant fragmentation researchgate.net.
For the Blood group H antigen tetraose type 1 (C₂₆H₄₅NO₂₀), high-resolution MS would confirm its molecular weight of 691.63 Da elicityl-oligotech.com. Compositional analysis can be inferred from this mass. To determine the sequence of the monosaccharides, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the precursor ion corresponding to the full tetraose is isolated and then fragmented, typically through collision-induced dissociation (CID).
The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, leading to predictable patterns. According to the widely adopted Domon-Costello nomenclature, fragment ions retaining the charge on the non-reducing end are labeled as B- or C-ions, while those with the charge on the reducing end are termed Y- or Z-ions. Cross-ring cleavages (A- and X-ions) can also occur and provide information about branching patterns. By analyzing the mass differences between the resulting fragment ions, the sequence of the sugar units can be pieced together.
Predicted MS/MS Fragmentation Ions for H Antigen Tetraose Type 1 (Fuc-Gal-GlcNAc-Gal)
| Ion Type | Cleavage Site | Fragment Structure | Predicted m/z (Monoisotopic Mass) |
|---|---|---|---|
| Y₃ | Fuc-Gal | Gal-GlcNAc-Gal | 544.2 |
| Y₂ | Gal-GlcNAc | GlcNAc-Gal | 382.1 |
| Y₁ | GlcNAc-Gal | Gal | 219.1 |
| B₁ | Fuc-Gal | Fuc | 145.1 |
| B₂ | Gal-GlcNAc | Fuc-Gal | 307.1 |
| B₃ | GlcNAc-Gal | Fuc-Gal-GlcNAc | 510.2 |
Note: Table displays theoretical m/z values for the most common glycosidic bond cleavages (Y- and B-ions) of the sodiated molecule [M+Na]⁺.
Vibrational Spectroscopy Applications in Glycan Research
In the context of the H antigen tetraose, FTIR spectroscopy would reveal characteristic absorption bands corresponding to its functional groups:
A broad band around 3300 cm⁻¹ due to O-H stretching vibrations.
Bands around 2900 cm⁻¹ from C-H stretching.
A prominent band around 1650 cm⁻¹ (Amide I) from the C=O stretch of the N-acetyl group in GlcNAc.
A complex series of bands in the 1200-1000 cm⁻¹ region, known as the "fingerprint region," which are characteristic of C-O stretching and C-O-C glycosidic linkages.
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. It can be used to study the anomeric region and glycosidic linkages. While specific studies focusing solely on the vibrational spectra of isolated H antigen tetraose type 1 are not prominent in the literature, the application of these techniques to blood cells has demonstrated their ability to detect biochemical differences between blood types based on the sugars present on the cell surface nih.gov.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Glycoconjugate Complex Structural Insights
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier methods for obtaining high-resolution, three-dimensional (3D) structures of molecules. For oligosaccharides, these techniques are typically applied when the glycan is bound to a larger macromolecule, such as a protein (e.g., a lectin or antibody), forming a glycoconjugate complex. Obtaining a 3D structure of the H antigen tetraose type 1 in a complex is essential for understanding the precise molecular basis of its recognition by other biological molecules.
X-ray crystallography of a co-crystallized H antigen-protein complex would reveal the exact binding orientation (conformation) of the oligosaccharide in the protein's binding pocket. It would provide atomic-level details of the interactions, such as the specific hydrogen bonds, van der Waals forces, and CH-π interactions that stabilize the complex. This information is invaluable for understanding the specificity of glycan-binding proteins.
Cryo-EM has emerged as a powerful alternative, especially for large or flexible complexes that are difficult to crystallize. While a specific high-resolution structure of the this compound bound to a recognition protein is not widely available in public databases, the methodologies are well-established for providing such insights into how the immune system or pathogens recognize specific glycan structures.
Computational Modeling and Molecular Dynamics Simulations of this compound Conformations
While experimental methods like NMR and X-ray crystallography provide crucial structural data, oligosaccharides are inherently flexible molecules that exist as an ensemble of conformations in solution. Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for exploring this flexibility and characterizing the conformational landscape of the H antigen tetraose.
MD simulations use classical mechanics to model the movements of atoms in a molecule over time, providing a dynamic view of its behavior nih.govmdpi.com. A simulation of the H antigen tetraose would involve defining the molecule's structure with a specialized carbohydrate force field and simulating its motion in an explicit solvent environment (e.g., water) to mimic physiological conditions.
Conformational Space Exploration and Energy Landscapes
The primary goal of MD simulations in this context is to explore the conformational space available to the oligosaccharide. This space is largely defined by the rotation around the glycosidic linkages, described by the phi (φ) and psi (ψ) dihedral angles.
A study combining MD simulations and NMR on a model H antigen trisaccharide revealed that the key Fuc(α1-2)Gal linkage exhibits transitions between different conformational states nih.gov. The simulations showed that these transitions occur in a cooperative manner. By comparing the simulation results with experimental NOE data from NMR, researchers could identify the dominant conformation in solution, which corresponded to φ/ψ values of approximately -100°/150° nih.gov.
By running long simulations, it is possible to map the energy landscape of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This provides a comprehensive understanding of the molecule's flexibility and the pre-existing conformational states that may be selected for upon binding to a protein receptor.
Conformational Parameters from a Model H Antigen Simulation nih.gov
| Glycosidic Linkage | Dihedral Angles | Dominant Conformation (φ/ψ) | Method of Determination |
|---|---|---|---|
| Fuc(α1-2)Gal | φ (H1'-C1'-O2-C2), ψ (C1'-O2-C2-H2) | ~ -100° / 150° | MD Simulation & NMR (NOE) |
| Gal(β1-3)GlcNAc | φ (H1'-C1'-O3-C3), ψ (C1'-O3-C3-H3) | Varies; explored via simulation | MD Simulation |
Glycan Flexibility and Dynamic Behavior Studies
The biological function of oligosaccharides is intrinsically linked to their three-dimensional structure and conformational dynamics. The this compound, like many glycans, is not a rigid structure but exhibits considerable flexibility around its glycosidic linkages. This dynamic behavior is crucial for its recognition by and interaction with enzymes and binding proteins. Understanding this flexibility is key to deciphering its biological roles.
Molecular dynamics (MD) simulations, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, have proven to be powerful tools for exploring the conformational landscape of oligosaccharides. Studies on models of the blood group H antigen, such as the 2'-α-L-fucosyl-lactitol trisaccharide, provide significant insights into the dynamic nature of the key glycosidic linkages. nih.gov
The primary sources of flexibility are the rotations around the glycosidic bonds, described by the torsion angles phi (Φ) and psi (Ψ). MD simulations have revealed that for the α-L-Fuc-(1→2)-β-D-Gal linkage, which is central to the H antigen's identity, these angles can undergo cooperative transitions, meaning the molecule can populate several distinct low-energy conformational states. nih.gov
Aqueous MD simulations have indicated that a conformation with Φ/Ψ values of approximately -100°/150° may be a dominant species in solution. nih.gov This finding is supported by two-dimensional NMR experiments, where the measured Nuclear Overhauser Effect (NOE) distances, particularly the virtual distance between the H1 proton of fucose and the H2 proton of galactose, align well with the distances predicted for this specific conformation. nih.gov The root-mean-square (RMS) fluctuations of these dihedral angles within a given conformational state are typically around 10 degrees, indicating that while the molecule explores different conformations, it resides in specific states for significant periods. nih.gov
The following table summarizes representative conformational states and their corresponding glycosidic torsion angles for the Fuc-Gal linkage in a blood group H model, as determined by computational and experimental methods.
| Conformational State | Φ Angle (Fuc H1-C1-O2-Gal C2) | Ψ Angle (Fuc C1-O2-Gal C2-H2) | Method of Determination |
|---|---|---|---|
| Major Conformer 1 | ~ -100° | ~ 150° | MD Simulation & NMR (NOE) |
| Minor Conformer 2 | ~ -140° | ~ 100° | MD Simulation (in vacuum) |
Isotopic Labeling Strategies for Structural and Mechanistic Investigations
Isotopic labeling is a powerful strategy in analytical chemistry, particularly in NMR spectroscopy and mass spectrometry, to facilitate the structural elucidation and investigation of the mechanisms of action of complex biomolecules like the this compound. The introduction of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) can enhance spectral sensitivity, resolve signal overlap, and provide specific probes for monitoring molecular interactions and dynamics. nih.govsigmaaldrich.com
While biosynthetic labeling in microorganisms is a common and cost-effective method for proteins, it is not practical for many complex carbohydrates of mammalian origin. nih.gov Therefore, alternative strategies, including metabolic, enzymatic, and chemical synthesis approaches, are employed for oligosaccharides.
Metabolic Labeling: One approach involves supplying cultured mammalian cells with isotopically enriched monosaccharide precursors. For instance, using glucose uniformly labeled with ¹³C ([U-¹³C]-glucose) in cell culture media can lead to the incorporation of ¹³C throughout the glycan structures synthesized by the cells. researchgate.netnih.gov This allows for the observation of glycan signals in complex systems and can be used to study the structure of the entire oligosaccharide chain.
Chemo-enzymatic Synthesis: This method offers more control over the position of the label. It involves the enzymatic transfer of an isotopically labeled monosaccharide onto a precursor oligosaccharide using a specific glycosyltransferase. For example, a labeled fucose donor substrate could be used with a fucosyltransferase to specifically label the terminal fucose of the H antigen. This is particularly useful for studying the role of specific sugar residues in binding interactions.
Chemical Labeling: Post-isolation chemical modification is another viable strategy. For glycans containing N-acetylated sugars, such as the N-acetylglucosamine (GlcNAc) residue in the H antigen tetraose type 1, the native N-acetyl groups can be chemically removed and replaced with ¹³C-labeled acetyl groups. nih.gov This site-specific labeling provides distinct NMR signals from the acetyl methyl and carbonyl carbons, which can be used to derive structural information, such as conformational preferences, through the measurement of chemical shift anisotropies and dipolar couplings. nih.gov
These labeling strategies are instrumental in mechanistic studies of glycosyltransferases—the enzymes responsible for synthesizing the H antigen. By using an isotopically labeled H antigen acceptor, the enzymatic transfer of a subsequent sugar (e.g., N-acetylgalactosamine or galactose to form the A or B antigens, respectively) can be monitored directly by NMR or mass spectrometry, providing insights into enzyme kinetics and reaction mechanisms.
The table below summarizes key isotopic labeling strategies applicable to the study of the this compound.
| Labeling Strategy | Isotope(s) Used | Methodology | Primary Application |
|---|---|---|---|
| Metabolic Labeling | ¹³C | Cell culture with [U-¹³C]-glucose | Uniform labeling for overall structural and conformational analysis by NMR. |
| Chemo-enzymatic Synthesis | ¹³C, ¹⁵N | In vitro transfer of a labeled monosaccharide using a glycosyltransferase. | Site-specific labeling to probe the role of individual residues in molecular recognition. |
| Chemical Labeling | ¹³C | Post-synthesis chemical replacement of N-acetyl groups with labeled counterparts. | Site-specific labeling of GlcNAc for detailed conformational analysis. |
Biosynthesis and Enzymatic Modification Pathways of Blood Group H Antigen Tetraose Type 1
Enzymology of Glycosyltransferase-Mediated Synthesis
The enzymatic process of H antigen synthesis involves the precise action of α-(1,2)-fucosyltransferases, which exhibit specificities for both their sugar donor and acceptor substrates.
The enzymes encoded by FUT1 and FUT2 are both α-(1,2)-fucosyltransferases, but they display distinct preferences for their acceptor substrates, which accounts for their different biological roles. frontiersin.orgportlandpress.com
Substrate Specificity: The FUT1-encoded enzyme (H transferase) shows a strong preference for type 2 oligosaccharide chains (Galβ1-4GlcNAc), which are the predominant type found on glycoproteins and glycolipids on the surface of red blood cells. reactome.orgfrontiersin.org In contrast, the FUT2-encoded enzyme (Secretor transferase) is more active with type 1 oligosaccharide chains (Galβ1-3GlcNAc), the precursor structures found in secretions. frontiersin.orge-century.usportlandpress.com While there is some cross-reactivity, this substrate preference is a key determinant of their function.
Kinetic Parameters: Kinetic studies quantify the efficiency and affinity of an enzyme for its substrates. While detailed kinetic values for the specific "Blood group H antigen tetraose type 1" precursor are context-dependent, general findings indicate that the enzymes have different efficiencies with type 1 and type 2 acceptors. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, with a lower Km indicating higher affinity.
Table 2: Substrate Specificity of FUT1 and FUT2 Encoded Enzymes
| Enzyme | Acceptor Substrate | Relative Activity/Affinity |
|---|---|---|
| α-1,2-fucosyltransferase 1 (from FUT1) | Type 1 Chain (Galβ1-3GlcNAc-R) | Low |
| Type 2 Chain (Galβ1-4GlcNAc-R) | High | |
| α-1,2-fucosyltransferase 2 (from FUT2) | Type 1 Chain (Galβ1-3GlcNAc-R) | High |
| Type 2 Chain (Galβ1-4GlcNAc-R) | Low |
Data in this table is a qualitative representation based on published substrate preferences. frontiersin.orgportlandpress.com
Glycosyltransferases catalyze the formation of a glycosidic bond, which is a covalent bond that links a sugar molecule to another group. ub.eduwikipedia.org The fucosyltransferases involved in H antigen synthesis transfer a fucose from a high-energy donor substrate, GDP-L-fucose , to the galactose of the acceptor chain. nih.govuniprot.org
The reaction mechanism for fucosyltransferases is believed to proceed through a process that creates an inversion of stereochemistry at the anomeric carbon of the fucose. This is characteristic of an SN2-like reaction mechanism. researchgate.net Studies of related fucosyltransferases suggest that the mechanism involves the formation of a charged, sp2-hybridized oxocarbenium ion-like transition state. ub.edunih.gov In this model, the cleavage of the bond between the fucose and the GDP donor begins just before the final formation of the new glycosidic bond with the acceptor molecule. nih.gov
The function of α-(1,2)-fucosyltransferases is dependent on a specific donor substrate and the structural integrity of the enzyme itself.
Cofactor Requirements: The essential donor substrate for all fucosyltransferases is Guanosine diphosphate-L-fucose (GDP-L-fucose) . nih.govoup.com This molecule provides the activated fucose residue for transfer. While some fucosyltransferases may be activated by divalent metal ions, they are not generally considered an absolute requirement for the catalytic activity of α1,2-fucosyltransferases. oup.com
Catalytic Domains: Fucosyltransferases like those from FUT1 and FUT2 are type II transmembrane glycoproteins, meaning they have a single transmembrane segment with their N-terminus in the cytoplasm and their large C-terminal catalytic domain inside the lumen of the Golgi apparatus. bloodgroupdatabase.orgoup.com The catalytic domain has a complex fold. Structural analyses of related fucosyltransferases show they often possess a Rossmann fold , a structural motif common in nucleotide-binding proteins, which is crucial for binding the GDP portion of the donor substrate. ebi.ac.ukoup.com The catalytic domains also contain highly conserved cysteine residues that form disulfide bonds, which are critical for maintaining the three-dimensional structure and, consequently, the function of the enzyme. oup.com
Intracellular Trafficking and Localization of Glycosyltransferases in H Antigen Synthesis
The synthesis of the H antigen is a multi-step process orchestrated by specific enzymes whose precise location within the cell is critical for their function. The key enzymes in this pathway are glycosyltransferases, particularly the α(1,2)-fucosyltransferases (FUTs) encoded by the FUT1 and FUT2 genes. nih.govresearchgate.net The journey of these enzymes begins with their synthesis on ribosomes bound to the endoplasmic reticulum (ER). From the ER, they are transported to the Golgi apparatus, the central hub for glycoprotein (B1211001) and glycolipid processing.
The localization of these fucosyltransferases within the sub-compartments of the Golgi is not random and is essential for the correct assembly of the H antigen. Research has shown that FUT1, the enzyme responsible for H antigen synthesis on red blood cells, is localized to the medial-Golgi compartment. nih.gov This was determined by its co-localization with the known medial-Golgi resident marker enzyme, α-mannosidase-II. nih.gov This specific compartmentalization is significant because it places FUT1 in a position to act on precursor glycans before they move into the trans-Golgi network, where other terminal glycosylation events, such as sialylation, occur. nih.gov By intercepting the oligosaccharide precursors in the medial-Golgi, FUT1 can efficiently add the fucose moiety that defines the H antigen. nih.gov
The mechanism for retaining glycosyltransferases like FUT1 in their specific Golgi cisternae is believed to involve signals within the protein itself, typically in the transmembrane domain or the short cytoplasmic tail. Deletion of the cytoplasmic domain of another fucosyltransferase, FUT9, has been shown to cause a shift in its localization from the trans-Golgi to the cis-Golgi, indicating this region contains crucial localization information. researchgate.net This precise positioning ensures an ordered assembly line for glycan synthesis, allowing FUT1 to compete effectively with other glycosyltransferases, such as sialyltransferases, for the same precursor substrates. nih.gov
| Enzyme | Gene | Typical Cellular Location | Function in H Antigen Synthesis |
| α(1,2)-fucosyltransferase I | FUT1 | Medial-Golgi apparatus of red blood cell precursors | Synthesizes H antigen on red blood cells. nih.govnih.gov |
| α(1,2)-fucosyltransferase II | FUT2 | Golgi apparatus of secretory cells | Synthesizes soluble H antigen found in bodily secretions. nih.govresearchgate.net |
| α-mannosidase-II | N/A | Medial-Golgi apparatus | A resident marker enzyme for the medial-Golgi, used to determine FUT1 localization. nih.gov |
Regulation of H Antigen Biosynthesis by Cellular and Environmental Factors
The expression of the H antigen is not static; it is dynamically regulated by a variety of intrinsic cellular and extrinsic environmental factors. The genetic background of an individual is the primary determinant, with functional copies of the FUT1 or FUT2 genes being essential for its synthesis. nih.gov
Cellular Factors: One of the most significant cellular factors is the cell's differentiation state and its lineage. For instance, the FUT1 gene is primarily expressed in erythroid precursors to produce the H antigen on red blood cells, while the FUT2 gene is expressed in secretory tissues, leading to soluble H antigen in fluids. nih.gov The level of H antigen is also intrinsically linked to the ABO blood group. In individuals with blood type O, the H antigen remains unmodified and is therefore present in the highest amounts. nih.gov In contrast, for blood types A, B, and AB, the H antigen serves as a precursor and is converted into A and B antigens, resulting in lower amounts of residual H antigen. nih.govbbguy.org
Environmental Factors: While direct evidence linking specific environmental exposures to the regulation of H antigen tetraose type 1 is limited, general principles of gene-environment interaction suggest potential mechanisms. Environmental factors are known to modify the progression and severity of some genetic diseases. nih.gov For example, chemical compounds can influence the availability of substrates necessary for glycosylation. The coumarin (B35378) derivative 4-Methylumbelliferone (4MU) is known to inhibit the synthesis of hyaluronan by depleting the pool of UDP-sugars, which are also essential precursors for H antigen synthesis. mdpi.com This suggests that exposure to certain drugs or xenobiotics could, in principle, alter the metabolic flux and availability of building blocks for fucosylation.
Furthermore, the gut microbiome represents a significant environmental influence. Enteric bacteria in the colon produce a variety of glycosidases capable of degrading blood group antigens, including the H antigen, present on mucin glycoproteins. nih.gov The activity and specificity of these enzymes can be influenced by diet and the host's secretor status, creating a dynamic interplay between the host's genetically determined antigen expression and the metabolic activity of the resident microbial community. nih.gov
| Factor | Type | Effect on H Antigen Synthesis |
| FUT1/FUT2 Genes | Cellular (Genetic) | Presence of functional genes is required for H antigen synthesis. nih.gov |
| ABO Blood Type | Cellular (Genetic) | H antigen is a precursor for A and B antigens; its level is highest in type O individuals. nih.gov |
| Cell Differentiation | Cellular | Determines tissue-specific expression (e.g., FUT1 in red blood cells, FUT2 in secretory glands). nih.gov |
| Malignant Transformation | Cellular (Pathological) | Can lead to dysregulated fucosyltransferase expression, affecting cell migration and other cancer hallmarks. researchgate.net |
| Enteric Bacteria | Environmental | Produce enzymes that degrade H antigen on gut mucins, affecting its turnover. nih.gov |
| Chemical Compounds (e.g., 4MU) | Environmental (Potential) | May alter the availability of UDP-sugar precursors required for glycosylation reactions. mdpi.com |
Post-Synthetic Modifications and Turnover Mechanisms of H Antigen Tetraose Type 1
Once synthesized, the H antigen tetraose type 1 does not necessarily remain in its final form. It can be further modified or targeted for degradation as part of normal cellular and physiological processes.
Post-Synthetic Modifications: The most fundamental post-synthetic modification of the H antigen is its role as an intermediate in the biosynthesis of the ABO blood group antigens. nih.govbbguy.org In individuals carrying the A- or B-transferases, the terminal galactose of the H antigen is further glycosylated:
A-transferase adds an α-N-acetylgalactosamine residue, forming the A antigen.
B-transferase adds an α-galactose residue, forming the B antigen. This conversion is the primary fate of the H antigen in individuals with A, B, or AB blood types.
Turnover Mechanisms: The H antigen, as part of glycoproteins and glycolipids, is subject to constant turnover. On the cell surface, glycoproteins carrying the H antigen, such as the lysosome-associated membrane glycoprotein (LAMP-1), are eventually internalized and degraded through the endo-lysosomal pathway. nih.gov In this process, the entire glycoprotein is broken down into its constituent amino acids and monosaccharides, which can then be recycled by the cell.
In the gastrointestinal tract, a major turnover mechanism is enzymatic degradation by the gut microbiota. nih.gov Human feces contain a rich milieu of bacterial enzymes, specifically glycosidases, that can cleave the sugar residues of blood group antigens from mucin glycoproteins. nih.gov These enzymes are produced predominantly by anaerobic bacteria. nih.gov The production of these H antigen-degrading enzymes can be enhanced by the presence of glycoproteins, and the specificity of the enzymes produced can reflect the host's own blood type and secretor status. nih.gov This indicates an adaptation of the gut ecosystem to the specific glycans produced by the host, representing a significant pathway for the turnover of H antigen in the digestive system. nih.gov
Immunological Aspects and Recognition Mechanisms Involving Blood Group H Antigen Tetraose Type 1
Antigenic Determinants and Epitope Mapping of H Antigen Tetraose Type 1
The blood group H antigen tetraose type 1 is a specific carbohydrate sequence that functions as an antigenic determinant, meaning it is the part of the molecule recognized by the immune system. The minimal structural requirement for H antigenicity is the terminal disaccharide Fucα1-2Gal. In the context of the type 1 chain, the full epitope is the trisaccharide Fucα1-2Galβ1-3GlcNAcβ. nih.govnih.gov This structure is the key feature recognized by antibodies and other immune components. nih.govnih.gov
Epitope mapping, the process of identifying the specific sites of antibody binding, confirms that the terminal fucose residue linked to galactose is the immunodominant feature of the H antigen. The specificity of the H antigen is determined by this sequence of oligosaccharides. nih.govnih.gov These H antigens are attached to oligosaccharide chains that are, in turn, linked to proteins and lipids on the surface of red blood cells and certain epithelial cells. nih.govnih.govscbt.com
The structure of the H antigen tetraose type 1 can be represented as: Fucα1-2Galβ1-3GlcNAcβ1-3Gal elicityl-oligotech.com
Interaction with Natural and Induced Antibodies
The H antigen tetraose type 1 interacts with both naturally occurring and specifically induced antibodies. These interactions are fundamental to blood group serology and have implications in transfusion medicine and certain disease states.
Specificity and Affinity of Anti-H Antibodies
Anti-H antibodies are naturally occurring antibodies that can be found in the serum of individuals with the rare Bombay (Oh) phenotype, who lack the H antigen on their red blood cells. nih.govthermofisher.comcreative-biolabs.com These antibodies are highly specific for the H antigen and can cause potent complement-mediated lysis of H-positive red blood cells, leading to severe transfusion reactions. thermofisher.comcreative-biolabs.com Additionally, some individuals with the A1 blood group may produce anti-H antibodies due to the nearly complete conversion of the H antigen to the A antigen. creative-biolabs.comthermofisher.com
The affinity of these antibodies for the H antigen is generally high, enabling strong agglutination reactions in laboratory tests. The interaction is specific to the terminal Fucα1-2Gal structure, and the absence of this fucose residue abrogates binding.
Polyclonal and Monoclonal Antibody Development for Research Applications
For research and diagnostic purposes, both polyclonal and monoclonal antibodies against the H antigen have been developed. Polyclonal antibodies, which are a heterogeneous mixture of immunoglobulins, can recognize multiple epitopes on the antigen. bio-rad-antibodies.com Monoclonal antibodies, in contrast, are highly specific for a single epitope. bio-rad-antibodies.com
Murine monoclonal antibodies specific for the H antigen have been produced. scbt.comnih.gov These antibodies are valuable tools for a variety of research applications, including:
Immunoassays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and radioimmunoassay (RIA) utilize these antibodies for the detection and quantification of H antigen. thermofisher.comh-h-c.com
Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods use labeled anti-H antibodies to visualize the distribution of H antigen in tissue sections and cells. scbt.comthermofisher.combiocompare.com
Flow Cytometry (FCM): Monoclonal antibodies are used to identify and sort cells based on the expression of H antigen on their surface. biocompare.com
Western Blotting (WB): This technique employs anti-H antibodies to detect H antigen on proteins separated by gel electrophoresis. biocompare.com
Below is a table summarizing some of the commercially available monoclonal antibodies and their applications.
| Clone ID | Isotype | Applications | Host |
| 17-206 | IgG3 | Immunofluorescence, Immunohistochemistry | Mouse |
| 97-I | IgM | ELISA, Agglutination, Inhibition Assays | Mouse |
| 99-P | N/A | WB, FCM, IF, IP | N/A |
| 19-OLE | N/A | ELISA, IHC | Mouse |
| HE-10 | N/A | IHC, Agglutination | Mouse |
| 88-O | N/A | Immunoassay | Mouse |
Data sourced from various commercial suppliers. scbt.comthermofisher.comthermofisher.combiocompare.com
Glycan-Binding Proteins (Lectins) and Their Specificity for this compound
Lectins are a class of proteins that bind to specific carbohydrate structures. They are not antibodies and are of non-immune origin. nih.gov Several lectins exhibit specificity for the H antigen. The most well-known and widely used is Ulex europaeus agglutinin I (UEA I). nih.govbbguy.org This lectin, derived from the gorse plant, specifically recognizes and binds to the α-L-fucosyl residue of the H antigen. nih.govascls.org This specificity makes UEA I an invaluable reagent in blood banking and glycobiology research for the detection of the H antigen. nih.govbbguy.org
Other lectins with H antigen specificity, though less commonly used than UEA I, have been extracted from sources like Cytisus sessilifolius, Laburnum alpinum, and Lotus tetragonolobus. ascls.org
Structural Basis of Lectin-Glycan Recognition
The recognition of glycans by lectins is a highly specific process based on the three-dimensional structures of both the carbohydrate and the protein's binding site. nih.gov The binding of UEA I to the H antigen is a classic example of this specific interaction. The structural basis for this recognition involves several key principles:
Hydrogen Bonding: A network of hydrogen bonds forms between the hydroxyl groups of the fucose and galactose residues of the H antigen and the amino acid side chains within the lectin's carbohydrate-recognition domain (CRD). nih.govelsevierpure.comresearchgate.net
Van der Waals Forces: Close packing of the carbohydrate into the lectin's binding pocket is stabilized by van der Waals interactions. Often, a hydrophobic face of the sugar packs against aromatic amino acid side chains like tryptophan or tyrosine. nih.gov
Shape Complementarity: The binding site of the lectin has a shape that is complementary to the conformation of the H antigen oligosaccharide. nih.gov
These interactions, though individually weak, collectively result in a high-affinity and highly specific binding of the lectin to its target glycan. nih.gov
Functional Implications of Lectin Binding in Cellular Processes
The binding of lectins to glycans like the H antigen on cell surfaces can have significant functional consequences, playing roles in various cellular processes. nih.gov
Cell Adhesion: Lectin-glycan interactions can mediate cell-to-cell adhesion. For instance, the expression of H type 1 antigen has been implicated in the adhesion of cancer cells to vascular endothelial cells. scbt.com Endogenous lectins within the body can recognize specific glycan structures on opposing cells, facilitating tissue organization and cell trafficking.
Cellular Signaling: The binding of a lectin to a cell surface glycan can trigger intracellular signaling cascades. nih.govresearchgate.netnih.gov This can lead to a variety of cellular responses, including proliferation, differentiation, and apoptosis. Lectins can cluster glycoprotein (B1211001) receptors on the cell membrane, initiating downstream signaling events.
Pathogen Recognition: Many pathogens, including bacteria and viruses, utilize their own lectins (sometimes called adhesins) to bind to host cell surface glycans, which is a critical first step in infection. nih.gov Conversely, the host's innate immune system employs lectins to recognize microbial glycans and initiate an immune response. researchgate.net
The specific binding of lectins to the H antigen tetraose type 1 underscores the importance of this glycan in mediating a range of biological recognition events.
Role of H Antigen Tetraose Type 1 in Immune Evasion and Host-Pathogen Interactions
The this compound, a fundamental component of the ABO blood group system, plays a significant role in the interplay between the host and various pathogens. Its presence on mucosal surfaces and red blood cells makes it a target for microbial adhesion, a critical first step in the process of infection. Pathogens have evolved sophisticated mechanisms to recognize and bind to this glycan structure, utilizing it to colonize the host. This interaction is not merely a simple attachment; it is a complex process that can influence the host's immune response and contribute to the pathogen's ability to evade immune surveillance. The expression of H antigen type 1 can vary among individuals, which may partly explain differences in susceptibility to certain infections.
One of the key strategies employed by pathogens is molecular mimicry, where the microbial surface structures resemble those of the host. Some bacteria can display glycan structures on their surface, such as lipopolysaccharides, that are identical or highly similar to the H antigen type 1 found on human cells. This mimicry can lead to a dampened or altered immune response, as the pathogen may be recognized as "self," thereby allowing it to evade clearance by the immune system. This strategy of disguise is a crucial aspect of the host-pathogen interaction involving the H antigen tetraose type 1.
Microbial Adhesins Targeting H Antigen Structures
Several medically important pathogens have been identified to possess surface adhesins that specifically target the H antigen tetraose type 1. These adhesins are proteins that recognize and bind to the carbohydrate structure of the antigen with a certain degree of specificity and affinity. This binding is a key determinant of the pathogen's tropism, dictating which tissues and organs it can infect.
A well-studied example is the BabA adhesin of Helicobacter pylori, a bacterium strongly associated with peptic ulcers and gastric cancer. BabA facilitates the adherence of H. pylori to the gastric epithelium by binding to fucosylated histo-blood group antigens, including the Lewis b antigen and the H-1 antigen (H antigen type 1). nih.gov The binding affinity of BabA for the H-1 antigen has been quantified, with a dissociation constant (KD) of approximately 617 μM. nih.gov This interaction is crucial for the persistent colonization of the stomach by H. pylori.
Another significant group of pathogens that target H antigens are Noroviruses, the leading cause of non-bacterial acute gastroenteritis worldwide. The viral capsid protein of Norovirus acts as the adhesin, and different strains of the virus exhibit distinct binding patterns to various histo-blood group antigens. Many Norovirus strains recognize the H antigen type 1 as a receptor for attachment to host cells, which is a critical step for successful infection. The binding affinities of Norovirus capsid proteins to H antigens are generally in the micromolar to millimolar range, reflecting a balance between effective attachment and subsequent release for viral spread.
| Pathogen | Adhesin | Binding Affinity (KD) to H Antigen Type 1 | Reference |
|---|---|---|---|
| Helicobacter pylori | BabA | ~617 μM | nih.gov |
| Norovirus | Capsid Protein | Micromolar to Millimolar range | [ ] |
Immune Response Modulation by H Antigen Presentation
The presentation of the H antigen tetraose type 1 on host cells and its interaction with microbial adhesins can significantly modulate the host's immune response. The binding of pathogens to this glycan can trigger signaling pathways that lead to either a pro-inflammatory or an anti-inflammatory response, depending on the pathogen and the host's genetic background.
In the case of Helicobacter pylori, the adherence mediated by the BabA adhesin is associated with a more robust inflammatory response in the gastric mucosa. nih.gov Studies have shown that H. pylori strains expressing functional BabA induce higher levels of interleukin-8 (IL-8), a potent chemokine that attracts neutrophils to the site of infection. nih.gov This heightened inflammatory response, while intended to clear the pathogen, can also contribute to the tissue damage seen in gastritis and peptic ulcer disease. Thus, the interaction between BabA and the H antigen type 1 plays a direct role in modulating the local immune environment.
Furthermore, the molecular mimicry of the H antigen by pathogens can lead to a state of immune tolerance or, conversely, trigger an autoimmune response. If the immune system is tolerant to the pathogen's H antigen-like structures, the pathogen can evade detection and clearance. On the other hand, an immune response mounted against the microbial H antigen mimic could potentially cross-react with the host's own H antigens, leading to autoimmune-mediated pathology. This dual potential of immune modulation highlights the complex and delicate balance of the host's response to pathogens that target the H antigen tetraose type 1.
Glycan Array Technology for Comprehensive Glycan-Binding Profiling
Understanding the intricate interactions between microbial adhesins and host glycans, such as the this compound, is fundamental to deciphering the mechanisms of infection and immunity. Glycan array technology has emerged as a powerful high-throughput platform for the comprehensive profiling of these interactions. This technology allows for the simultaneous screening of a large number of glycan structures against a specific glycan-binding protein, providing a detailed map of its binding specificity.
A typical glycan array consists of a solid support, such as a glass slide, onto which a diverse library of chemically synthesized or naturally derived glycans are covalently immobilized. Each glycan is printed at a specific location, creating a microarray. A fluorescently labeled glycan-binding protein, such as a microbial adhesin, is then incubated with the array. The protein will bind to its specific glycan ligands on the array, and the resulting fluorescence at each spot can be detected and quantified. This provides a profile of the protein's binding preferences across a wide range of glycan structures.
Glycan array technology has been instrumental in characterizing the binding specificity of numerous microbial adhesins, including those that target the H antigen tetraose type 1. By including this and related glycan structures in the array, researchers can precisely determine which pathogens bind to it, the relative affinity of the interaction, and the fine structural details of the glycan that are required for binding. This information is invaluable for understanding the molecular basis of host-pathogen interactions, identifying potential therapeutic targets to block microbial adhesion, and for the development of novel diagnostics and vaccines.
Synthetic Chemistry Methodologies for Blood Group H Antigen Tetraose Type 1 and Its Analogs
Chemoenzymatic Synthesis Strategies for Oligosaccharides
Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes for glycosidic bond formation, circumventing the need for extensive protecting group manipulations often required in purely chemical approaches. nih.gov This strategy offers a powerful pathway to complex oligosaccharides under mild reaction conditions. nih.gov
Enzymatic Glycosylation using Purified Glycosyltransferases
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule, forming glycosidic bonds with high regio- and stereoselectivity. nih.gov The synthesis of blood group antigens, including the H antigen, is naturally governed by a series of specific glycosyltransferases in the Golgi apparatus. glycopedia.eu This biological pathway serves as a blueprint for in vitro enzymatic synthesis.
The biosynthesis of the H antigen involves fucosyltransferases that transfer an L-fucose residue from a donor like GDP-fucose to a precursor oligosaccharide chain. nih.govyoutube.com For the type 1 chain H antigen, the key step is the α-1,2-fucosylation of the terminal galactose (Gal) of a lactose-N-biose precursor.
A notable advancement in this area is the use of one-pot multienzyme (OPME) systems. For instance, a highly active α1–2-fucosyltransferase from Thermosynechococcus elongatus BP-1 (Te2FT) has been successfully employed in an OPME system to synthesize H antigens. rsc.org This system combines the fucosyltransferase with other enzymes that generate the required sugar nucleotide donor in situ, leading to high-yield production of the target oligosaccharide on a preparative scale. rsc.org Such enzymatic methods provide a direct and efficient route to naturally occurring ABH antigens. nih.gov
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Reference |
| α1–2-fucosyltransferase (Te2FT) | GDP-L-fucose | Galβ1-3GlcNAc-R | Fucα1-2Galβ1-3GlcNAc-R (H antigen type 1 trisaccharide) | rsc.org |
| N-acetylgalatosaminyltransferase (A-transferase) | UDP-GalNAc | Fucα1-2Gal-R (H determinant) | GalNAcα1-3(Fucα1-2)Gal-R (A antigen) | glycopedia.eunih.gov |
| Galactosyltransferase (B-transferase) | UDP-Gal | Fucα1-2Gal-R (H determinant) | Galα1-3(Fucα1-2)Gal-R (B antigen) | glycopedia.eu |
Glycosynthase and Thioglycosynthase Applications
Glycosynthases are engineered glycosidases in which the catalytic nucleophile has been mutated, typically to a non-nucleophilic amino acid like alanine (B10760859) or glycine. This modification inactivates their hydrolytic ability but allows them to catalyze the formation of a glycosidic bond using an activated sugar donor with an opposite anomeric configuration (e.g., a glycosyl fluoride). nih.gov
While the direct application of glycosynthases for the synthesis of the complete H antigen tetraose type 1 is not extensively documented in the provided results, the principle has been demonstrated for related blood group structures. For example, an engineered galactosynthase (Abg 2F6) was used to transfer α-D-galactosyl fluoride (B91410) onto a methyl umbelliferone-tagged N-acetylglucosamine acceptor. nih.gov This enzymatic step was part of a sequence combined with glycosyltransferases to produce the type 2 blood group A oligosaccharide. nih.gov This hybrid approach, combining glycosynthases and glycosyltransferases, highlights a powerful strategy for constructing complex glycans. nih.gov Thioglycosynthases operate on a similar principle but utilize thioglycoside acceptors. These enzymatic tools offer alternative pathways for creating specific glycosidic linkages that might be challenging for natural glycosyltransferases.
Chemical Synthesis Approaches to Complex Glycans
Purely chemical synthesis provides access to a wide variety of natural and unnatural glycan structures. However, it requires meticulous planning to control the stereochemistry of the numerous glycosidic linkages and to differentiate between multiple hydroxyl groups. frontiersin.orgnih.gov
Protecting Group Strategies and Stereoselective Glycosylation
The chemical synthesis of a complex oligosaccharide like the H antigen tetraose type 1 is a significant challenge due to the presence of numerous hydroxyl groups. To achieve regioselective glycosylation, these hydroxyl groups must be temporarily masked with protecting groups. researchgate.netnih.gov The choice of protecting groups is critical as they not only prevent unwanted reactions but also influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. researchgate.netnih.gov
Protecting Group Strategies:
Orthogonal Protection: This strategy involves using multiple protecting groups that can be removed under different, specific conditions without affecting the others. nih.gov This allows for the sequential deprotection of specific hydroxyl groups for chain elongation or branching. Common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers, acyl esters (like acetate (B1210297) and benzoate), and acetals (like benzylidene). nih.govwiley-vch.de
Armed-Disarmed Strategy: This concept relates to the electronic effects of protecting groups on the reactivity of a glycosyl donor. wiley-vch.de Groups that are electron-donating (e.g., benzyl ethers) "arm" the donor, making it more reactive. Conversely, electron-withdrawing groups (e.g., acyl esters) "disarm" the donor, making it less reactive. This allows for the selective activation of an armed donor in the presence of a disarmed one.
Stereoselective Glycosylation: Controlling the anomeric configuration (α or β) of the newly formed glycosidic bond is paramount.
Neighboring Group Participation: A participating protecting group (typically an acyl group like acetyl or benzoyl) at the C-2 position of the glycosyl donor can attack the anomeric center to form a cyclic intermediate. The glycosyl acceptor then attacks from the opposite face, leading reliably to the formation of a 1,2-trans-glycosidic linkage. nih.gov
Non-Participating Groups: For the formation of 1,2-cis-linkages (like the α-fucosidic bond in the H antigen), non-participating groups (e.g., benzyl ethers) are used at the C-2 position. nih.gov The stereochemical outcome in these cases is influenced by other factors, including the solvent, temperature, and the nature of the promoter and leaving group. frontiersin.orgnih.gov Recent methods have utilized novel reagent combinations, such as trimethylsilyl (B98337) iodide (TMSI) and triphenylphosphine (B44618) oxide (Ph3PO), to achieve highly stereoselective 1,2-cis-glycosylations. rsc.org
In the synthesis of the A and B blood group trisaccharides, which share the fucosylated galactose core of the H antigen, specific protecting groups like 3-O-benzoyl and 4,6-O-(di-tert-butylsilylene) on the galactose unit have been used to control stereochemistry during glycosylation. mdpi.com
Solid-Phase Oligosaccharide Synthesis (SPOS)
Solid-phase oligosaccharide synthesis (SPOS) adapts the principles of solid-phase peptide synthesis to carbohydrate chemistry. In this approach, the initial sugar residue is attached to an insoluble polymer support. The oligosaccharide chain is then built up through sequential glycosylation and deprotection steps. acs.org A key advantage of SPOS is the simplified purification process, as excess reagents and by-products can be washed away from the resin-bound glycan.
While specific examples detailing the complete SPOS of H antigen tetraose type 1 are not prevalent in the initial results, the glycal assembly method is a powerful solid-phase strategy that has been used for a variety of oligosaccharides and glycoconjugates. acs.org Automated glycan assembly (AGA) represents the automation of SPOS, enabling the rapid synthesis of complex oligosaccharides that would be extremely laborious to produce through traditional solution-phase methods. frontiersin.orgnih.gov
Convergent and Linear Synthesis Methodologies
Two primary strategic approaches exist for assembling monosaccharide building blocks into a final oligosaccharide: linear and convergent synthesis.
For a molecule like the H antigen tetraose type 1 (Fucα1-2Galβ1-3GlcNAcβ1-3Gal), a convergent strategy might involve synthesizing a fucosyl-galactose disaccharide donor and a GlcNAc-galactose disaccharide acceptor separately. These two fragments would then be coupled in a key final step to yield the target tetraose. This contrasts with a linear approach, which would involve adding fucose to galactose, then adding that product to N-acetylglucosamine, and finally adding that trisaccharide to the terminal galactose.
Design and Synthesis of Glycomimetics and Analogs for Mechanistic Studies
The intricate roles of the blood group H antigen tetraose type 1 in biological recognition processes have spurred the development of synthetic glycomimetics and analogs. These tailored molecules are indispensable tools for elucidating the specific functions and interactions of the native carbohydrate. The design of these analogs is primarily driven by the need to introduce specific functionalities that facilitate mechanistic studies, such as probing receptor binding, mapping protein-carbohydrate interactions, and developing diagnostic assays.
A principal strategy in the design of these analogs involves the incorporation of a linker or spacer at the reducing end of the tetrasaccharide. This modification prevents the sugar from anomerizing and provides a handle for conjugation to other molecules or surfaces without significantly altering the recognition epitopes of the carbohydrate. Common functionalities introduced via these linkers include:
Biotin (B1667282): Biotinylated analogs of the H antigen tetraose type 1 are widely used in biochemical assays. mdpi.comelicityl-oligotech.com The high-affinity interaction between biotin and streptavidin or avidin (B1170675) allows for the immobilization of the carbohydrate on various platforms, such as microplates or sensor chips, for binding studies. mdpi.comnih.gov
Fluorescent Tags: Analogs functionalized with fluorescent molecules, such as fluorescein (B123965), serve as probes in fluorescence-based detection methods like flow cytometry and fluorescence microscopy. elicityl-oligotech.com These labeled glycans enable the visualization and quantification of carbohydrate-binding events on cell surfaces or in tissues. nih.gov
Amine and Azide (B81097) Groups: The introduction of terminal amine or azide functionalities provides versatile chemical handles for further conjugation. elicityl-oligotech.comelicityl-oligotech.com These groups can be readily coupled to proteins, lipids, or other molecules of interest using well-established bioconjugation chemistries, such as amide bond formation or "click chemistry." elicityl-oligotech.com
Polyacrylamide (PAA) Conjugates: Grafting the H antigen tetraose type 1 onto a polyacrylamide backbone creates a multivalent presentation of the carbohydrate. elicityl-oligotech.com This multivalency can enhance the avidity of the glycan for its binding partners, which is particularly useful for studying low-affinity interactions. elicityl-oligotech.com
The synthesis of these complex molecules can be achieved through both chemical and chemoenzymatic approaches.
Chemical Synthesis: The purely chemical synthesis of the this compound and its analogs is a challenging endeavor due to the need for precise control over the stereochemistry of the glycosidic linkages and the strategic use of protecting groups. A typical synthetic route involves the sequential assembly of monosaccharide building blocks. For instance, a spacered trisaccharide can be synthesized and then biotinylated to produce the desired glycoconjugate. nih.govnih.gov The assembly often employs glycosyl donors with stereocontrolling protecting groups to ensure the correct anomeric configuration of the newly formed glycosidic bonds. nih.gov
| Analog Type | Functionality | Application in Mechanistic Studies |
| Biotinylated H antigen tetraose | High-affinity tag | Immobilization for binding assays (e.g., ELISA, SPR) |
| Fluorescently Labeled H antigen tetraose | Fluorescent probe | Visualization of binding events (e.g., flow cytometry, microscopy) |
| Amine/Azide Functionalized H antigen tetraose | Versatile chemical handle | Conjugation to proteins, lipids, and other molecules |
| PAA-Conjugated H antigen tetraose | Multivalent presentation | Enhanced avidity for studying low-affinity interactions |
Purification and Characterization Techniques for Synthetic H Antigen Tetraose Type 1
The purification and rigorous characterization of synthetic this compound are critical to ensure its identity, purity, and suitability for biological studies. A variety of chromatographic and spectroscopic techniques are employed for this purpose.
Purification Techniques:
Following synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, byproducts, and reagents. The purification of the target oligosaccharide is often a multi-step process.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification of oligosaccharides. Reversed-phase HPLC, using columns with modified silica (B1680970) (e.g., C18), can separate the desired product from less polar impurities. Normal-phase and hydrophilic interaction liquid chromatography (HILIC) are also effective for separating carbohydrates based on their polarity.
Solid-Phase Extraction (SPE): SPE cartridges, such as those containing graphitized carbon, are useful for desalting and purifying oligosaccharides. The carbohydrate binds to the carbon support while salts and other polar impurities are washed away. The desired oligosaccharide is then eluted with a solvent of appropriate polarity.
Gel-Permeation Chromatography (GPC): GPC separates molecules based on their size. This technique is particularly useful for removing small molecule impurities from larger oligosaccharide products or for purifying PAA-conjugated glycans. nih.gov
Nanofiltration: For polymer-supported syntheses, nanofiltration can be an efficient method for purification. The high-molecular-weight polymer-bound oligosaccharide is retained by the membrane while smaller impurities pass through.
Characterization Techniques:
Once purified, the identity and purity of the synthetic H antigen tetraose type 1 must be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of carbohydrates. One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the monosaccharide composition, anomeric configurations, and glycosidic linkages. Commercially available H antigen tetraose type 1 is often specified with a purity of >90% as determined by NMR. elicityl-oligotech.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthetic oligosaccharide, confirming its composition. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly used. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the oligosaccharide by fragmenting the molecule and analyzing the resulting daughter ions.
| Technique | Purpose | Information Obtained |
| Purification | ||
| High-Performance Liquid Chromatography (HPLC) | Separation from impurities | High-purity product |
| Solid-Phase Extraction (SPE) | Desalting and purification | Removal of salts and polar impurities |
| Gel-Permeation Chromatography (GPC) | Size-based separation | Removal of small molecule impurities |
| Nanofiltration | Purification for polymer-supported synthesis | Separation of polymer-bound product from small impurities |
| Characterization | ||
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | Monosaccharide composition, anomeric configuration, glycosidic linkages |
| Mass Spectrometry (MS) | Molecular weight determination and sequencing | Molecular weight, elemental composition, oligosaccharide sequence |
Functional Roles of Blood Group H Antigen Tetraose Type 1 in Cell Biology and Pathophysiology Mechanistic Studies
Cellular Adhesion and Signaling Mediated by H Antigen Tetraose Type 1
The H antigen, as a component of the glycocalyx, is implicated in cellular adhesion and signaling processes. wikipedia.orgisbtweb.org Although its functions are not entirely elucidated, its structural role as a precursor to other blood group antigens suggests its involvement in cell-to-cell interactions. nih.gov The carbohydrate chains, including the H antigen, protrude from the red blood cell surface and are attached to membrane proteins and lipids, forming a dense layer that can mediate interactions with other cells and the extracellular matrix. nih.gov
Research suggests that blood group antigens, including the H antigen, may be involved in cell adhesion, though the precise mechanisms for H antigen tetraose type 1 are still under investigation. thermofisher.comnih.gov These carbohydrate structures can act as ligands for various cell adhesion molecules, such as selectins, which are crucial in inflammatory responses and immune cell trafficking. The expression of these antigens on cell surfaces can therefore influence how cells interact with their environment. nih.gov Furthermore, some blood group systems, like the Lutheran and Indian systems, are known to function as adhesion molecules themselves, highlighting the role of these surface antigens in cellular adhesion. nih.gov
Role in Development and Differentiation Processes
Glycosylation, the process by which saccharides are attached to proteins and lipids, is a critical regulator of embryonic development and cellular differentiation. The expression of specific carbohydrate structures, such as the H antigen, is tightly regulated during these processes. researchgate.net While the direct role of H antigen tetraose type 1 in development is not fully detailed in available literature, the general importance of fucosylated glycans in these processes is well-established.
Changes in cell surface glycosylation are a hallmark of cellular differentiation. The enzymes responsible for synthesizing these structures, including the fucosyltransferases that create the H antigen, are expressed in a tissue-specific and developmentally regulated manner. nih.gov This suggests that the presence of H antigen type 1 on certain cell types at specific developmental stages is crucial for normal tissue formation and organogenesis.
Involvement in Cellular Communication and Recognition
Oligosaccharides on the cell surface are key players in cellular communication and recognition. wikipedia.org They function as recognition sites for other cells, pathogens, and soluble factors. The H antigen tetraose type 1, being a terminal carbohydrate structure on some cells, participates in these recognition events. nih.gov
Cell-cell recognition is fundamental for the organization of tissues and the proper functioning of the immune system. Glycolipids, which can carry the H antigen, are particularly important for cell recognition and modulating the function of membrane receptor proteins. wikipedia.org The specific structure of the oligosaccharide head group determines the binding partners, thereby influencing cellular signaling and responses. wikipedia.org For instance, certain pathogens have evolved to recognize specific blood group antigens, including the H antigen, as attachment factors for infection. nih.govplos.org This underscores the role of the H antigen as a cellular recognition molecule.
Modulation of Cellular Processes in Disease Models (Molecular Mechanisms)
Alterations in the expression of the H antigen are associated with various disease states, particularly in cancer and certain non-communicable diseases.
A common feature of cancer is altered glycosylation, which can lead to the appearance of novel carbohydrate antigens or the loss of normally expressed ones. thermofisher.com In many epithelial cancers, there is a notable decrease or complete loss of H antigen expression. thermofisher.com This change is often associated with tumor progression and a poorer prognosis. thermofisher.com
The loss of H antigen in transformed cells can result from decreased activity of the fucosyltransferase enzymes responsible for its synthesis. thermofisher.com This alteration in the cancer cell glycocalyx can affect cellular adhesion, motility, and immune recognition, potentially contributing to metastasis. For example, in some cancers, the loss of H antigen is accompanied by the accumulation of its precursor structures, which can serve as novel tumor-associated antigens.
The ABO blood group system, which is dependent on the H antigen precursor, has been linked to susceptibility to various non-communicable diseases, including cardiovascular conditions. nih.gov Individuals with blood group O, who have the highest expression of the H antigen on their red blood cells, have been shown to have a lower risk of thrombotic events. nih.govtaylorandfrancis.com This is partly attributed to the fact that von Willebrand factor (vWF) and Factor VIII levels are approximately 25% lower in individuals with blood group O. nih.gov
The H antigen itself, and the subsequent A and B antigens, are expressed on various glycoproteins and glycolipids that can influence hemostasis and thrombosis. nih.gov Alterations in the expression of these antigens can therefore impact the pathogenesis of cardiovascular diseases.
Genetic Disorders Affecting H Antigen Biosynthesis (Molecular Basis)
The biosynthesis of the H antigen is dependent on the activity of specific fucosyltransferases encoded by the FUT1 and FUT2 genes. nih.govnih.gov Mutations in these genes can lead to a deficiency in H antigen expression, resulting in rare blood phenotypes.
The most well-known genetic disorder is the Bombay phenotype (Oh) , which arises from inheriting two inactive alleles of the FUT1 gene (genotype hh). nih.govwikipedia.org Individuals with the Bombay phenotype cannot produce H antigen on their red blood cells. wikipedia.org Consequently, they also lack the A and B antigens, even if they possess the genes for the A and B transferases. nih.govwikipedia.org Their serum contains potent anti-A, anti-B, and anti-H antibodies, making them universal donors for red blood cells but restricting them to receiving blood only from other individuals with the Bombay phenotype. wikipedia.org The molecular basis for the Bombay phenotype often involves point mutations in the FUT1 gene that result in a non-functional enzyme. nih.govnih.gov
Another related condition is the para-Bombay phenotype . youtube.com In these individuals, there is a weak or absent expression of the H antigen on red blood cells, but they can produce soluble H antigen in their secretions if they have a functional FUT2 (Secretor) gene. nih.govyoutube.com The para-Bombay phenotype results from various mutations in the FUT1 gene that lead to a fucosyltransferase with very low activity. youtube.comelsevier.es
Data Tables
Table 1: Genetic Basis of H Antigen Deficiency Phenotypes
| Phenotype | Genotype (H Locus) | H Antigen on Red Blood Cells | H Antigen in Secretions (if Se/Se or Se/se) | Serum Antibodies |
| Normal (Group O) | H/H or H/h | Abundant | Present | Anti-A, Anti-B |
| Bombay (Oh) | h/h | Absent | Absent | Anti-A, Anti-B, Anti-H |
| Para-Bombay | h/h (with specific mutations allowing weak expression) | Weak or Absent | Present | Anti-A, Anti-B, often weak Anti-H |
Analytical and Bioanalytical Technologies for Investigating Blood Group H Antigen Tetraose Type 1
Chromatographic Techniques for Glycan Separation and Isolation
Chromatography is a cornerstone for the purification and analysis of complex carbohydrates like the H antigen tetraose. By exploiting the physicochemical properties of the oligosaccharides, these techniques achieve high-resolution separation from complex biological mixtures.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of oligosaccharides. youtube.com For glycans like the H antigen tetraose, which lack a strong chromophore, derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity. The separation is often achieved using columns that facilitate hydrophilic interaction liquid chromatography (HILIC), which is well-suited for retaining and separating polar compounds like glycans. nih.govacs.org
The process typically involves the release of glycans from their protein or lipid conjugates, followed by fluorescent labeling. These labeled glycans are then injected into the HPLC system. An ACN/water gradient is commonly used to elute the glycans from the column, with separation based on the glycan's hydrophilicity and size. researchgate.net
Table 1: Example HPLC Conditions for Oligosaccharide Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Amide-based, e.g., AsahiPak NH2P-50 | Provides hydrophilic surface for retaining polar glycans. |
| Mobile Phase A | Acetonitrile (ACN) | Organic component for normal-phase separation. |
| Mobile Phase B | Aqueous buffer (e.g., ammonium (B1175870) formate) | Aqueous component to elute glycans by increasing polarity. |
| Gradient | Decreasing ACN concentration over time | Elutes glycans in order of increasing hydrophilicity. |
| Detection | Fluorescence (following derivatization) | Enables sensitive detection of otherwise non-chromophoric glycans. |
| Derivatization Agent | 2-Aminobenzamide (2-AB) | Common fluorescent tag for sensitive glycan detection. |
This table provides a generalized example of HPLC conditions. Specific parameters may vary based on the exact oligosaccharide and sample matrix.
Capillary Electrophoresis (CE) offers a high-resolution alternative to HPLC for glycan analysis, requiring minimal sample volume. youtube.comnih.gov CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. acs.org Similar to HPLC, glycans are typically derivatized with a charged fluorescent dye, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), to impart a charge and enable detection by laser-induced fluorescence (LIF). frontiersin.org
CE is particularly adept at separating isomeric glycans, which is crucial for distinguishing between different blood group antigen precursors. acs.org The high efficiency of CE allows for the resolution of structurally similar oligosaccharides, providing detailed profiles of glycan populations from biological samples. youtube.comnih.gov Modern CE systems with capillary arrays can run multiple samples in parallel, significantly increasing throughput. youtube.com
Glycoproteomics and Glycolipidomics Approaches for H Antigen-Containing Molecules
To understand the biological context of the H antigen tetraose, it is essential to study it as part of its native glycoprotein (B1211001) and glycolipid structures. Glycoproteomics and glycolipidomics are specialized fields that focus on the comprehensive analysis of these conjugated molecules.
Glycoproteins and glycolipids are often present in low abundance compared to their non-glycosylated counterparts, necessitating enrichment strategies prior to analysis. nih.govoup.com
Lectin Affinity Chromatography: This is a highly specific method for enriching glycoproteins and glycopeptides carrying particular glycan structures. Lectins are proteins that bind to specific carbohydrate moieties. For the H antigen, lectins such as Ulex europaeus agglutinin I (UEA I), which specifically recognizes the terminal α-L-fucose residue of the H antigen, are invaluable. The sample is passed through a column containing immobilized UEA I, which captures H antigen-containing molecules while non-binding molecules are washed away. The captured molecules can then be eluted for further analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a broadly applicable method for enriching glycopeptides. nih.govacs.org Based on the hydrophilic nature of the glycan portion, glycopeptides are retained on the HILIC stationary phase under high organic solvent conditions, while the more hydrophobic non-glycosylated peptides are washed away. acs.org
Chemical Ligation: This involves metabolically labeling glycans with a chemically reactive tag (e.g., an azide (B81097) group). oup.com These tagged glycopeptides can then be covalently captured onto a solid support via bioorthogonal ligation, allowing for stringent washing to remove contaminants before release and analysis. nih.govoup.com
Solid-Phase Extraction (SPE): For glycolipids, SPE with different sorbents can be used to separate them from other lipids and cellular components based on polarity.
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of the H antigen on its native conjugates. protagene.com It provides information on the mass of the glycan, its composition, and its sequence.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: MALDI-TOF MS is often used for rapid profiling of released glycans or intact glycopeptides. It provides a mass fingerprint of the sample, allowing for the identification of known structures based on their mass-to-charge ratio.
Electrospray Ionization (ESI) MS: ESI-MS is typically coupled with liquid chromatography (LC) for the analysis of complex mixtures of glycopeptides or glycolipids. The LC separates the molecules, which are then ionized by ESI and analyzed by the mass spectrometer.
Tandem Mass Spectrometry (MS/MS): To elucidate the structure of the glycan, tandem MS (or MS/MS) is employed. A specific glycopeptide or glycolipid ion is selected and fragmented. The resulting fragment ions provide information about the monosaccharide sequence, branching patterns, and the location of the glycan on the peptide or lipid. For example, the loss of a fucose residue (146 Da) is a characteristic fragmentation pattern for the H antigen. protagene.com
Table 2: Mass Spectrometry Data for H Antigen Characterization
| Analytical Approach | Information Obtained | Example Finding |
|---|---|---|
| LC-MS of Glycopeptides | Mass of the peptide + attached glycan | Identification of a peptide from a specific protein carrying a mass consistent with the H antigen tetraose. |
| MS/MS Fragmentation | Glycan sequence and composition | Observation of a neutral loss of 146 Da (Fucose) followed by the loss of 162 Da (Hexose), confirming the terminal H antigen structure. |
This table illustrates the types of data obtained from MS analysis. Specific mass values and fragmentation patterns depend on the full structure of the conjugate.
Microarray and Biosensor Technologies for Glycan Detection and Interaction Studies
Microarray and biosensor technologies provide high-throughput and real-time platforms for studying the interactions of the H antigen tetraose with binding partners like antibodies and lectins.
Glycan Microarrays: These consist of a solid surface, such as a glass slide, onto which a variety of glycans, including the H antigen tetraose, are immobilized in an ordered array. wikipedia.orgarrayit.com The array is then incubated with a fluorescently labeled sample containing potential binding partners (e.g., antibodies from patient serum, purified lectins). Binding events are detected by scanning the array for fluorescence. wikipedia.org This technology is powerful for screening for anti-H antigen antibodies and for profiling the specificity of glycan-binding proteins. arrayit.com
Surface Plasmon Resonance (SPR): SPR is a label-free optical biosensor technique used to study biomolecular interactions in real time. nih.gov In a typical setup, a ligand (e.g., a carrier protein conjugated with the H antigen tetraose) is immobilized on a sensor chip. A solution containing a potential binding partner (the analyte, e.g., an anti-H antibody) is flowed over the surface. The binding and dissociation are monitored by changes in the refractive index at the sensor surface, providing quantitative data on binding affinity and kinetics. nih.gov
Quartz Crystal Microbalance (QCM): QCM is another label-free biosensor technology that measures changes in mass at the surface of a quartz crystal resonator. When molecules bind to the H antigen-functionalized crystal surface, the added mass causes a decrease in the crystal's resonant frequency, allowing for the sensitive detection of binding events.
Table 3: Comparison of Microarray and Biosensor Technologies for H Antigen Analysis
| Technology | Principle | Key Application for H Antigen | Throughput | Data Output |
|---|---|---|---|---|
| Glycan Microarray | Fluorescence detection of binding to immobilized glycans. | Screening for anti-H antibodies; profiling lectin specificity. | High | Endpoint fluorescence intensity (binding strength). |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. nih.gov | Real-time kinetic analysis of H antigen-protein interactions. | Low to Medium | Association/dissociation rates (ka, kd), affinity (KD). |
| Quartz Crystal Microbalance (QCM) | Change in resonant frequency due to mass binding on a crystal. | Detection of binding to H antigen-functionalized surfaces. | Low to Medium | Frequency shift (mass change), dissipation (viscoelastic properties). |
These advanced technologies are crucial for moving beyond simple identification to understanding the functional roles of the Blood group H antigen tetraose type 1 in biological systems.
Advanced Imaging Techniques for Glycan Localization in Cellular Contexts
The spatial organization of glycans on the cell surface and within tissues is crucial for their biological functions, including cell-cell recognition, signaling, and adhesion. Visualizing the precise location of specific glycan structures, such as the this compound, provides invaluable insights into its roles in both normal physiological processes and disease states. A variety of advanced imaging techniques have been developed and applied to localize glycans in cellular and histological contexts, each offering unique advantages in terms of resolution, specificity, and the nature of the information provided. These methods largely rely on specific probes that can recognize the H antigen, such as lectins and antibodies, or on label-free mass spectrometry-based approaches.
Fluorescence and Confocal Microscopy using Labeled Lectins and Antibodies
Fluorescence microscopy is a cornerstone technique for visualizing the distribution of specific molecules within cells and tissues. In the context of the H antigen, this is most commonly achieved using fluorescently labeled probes that specifically bind to this glycan structure.
One of the most widely used probes for the H antigen is the Ulex europaeus agglutinin I (UEA-I) lectin. nih.govfishersci.com UEA-I has a high affinity for α-L-fucose residues, which is the terminal sugar of the H antigen tetraose type 1. nih.govfishersci.combiotium.com The lectin is typically conjugated to a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a member of the Alexa Fluor family, allowing for direct visualization. nih.govthermofisher.com When applied to cells or tissue sections, the fluorescently-labeled UEA-I binds to the H antigens, and the resulting fluorescence can be observed using a fluorescence microscope.
Confocal laser scanning microscopy (CLSM) offers a significant improvement over conventional widefield fluorescence microscopy by providing optical sectioning capabilities. This technique eliminates out-of-focus light, resulting in sharper images with improved contrast and the ability to reconstruct three-dimensional representations of the sample. The use of fluorescently labeled UEA-I in conjunction with CLSM has been employed to study the expression and localization of H antigens in various tissues, such as the normal colon and in colorectal cancer. nih.govnih.gov For instance, studies have used UEA-I-FITC with confocal laser endomicroscopy (CLE), a technique that allows for real-time microscopic imaging of living tissues, to show that the fluorescence intensity from UEA-I binding is significantly lower in colorectal cancer tissues compared to normal intestinal epithelium. nih.govnih.gov This suggests a downregulation of H antigen expression during carcinogenesis.
In addition to lectins, monoclonal antibodies specific for the H antigen can also be utilized. nsjbio.comresearchgate.netresearchgate.net These antibodies can be directly labeled with a fluorophore or detected using a secondary antibody that is fluorescently labeled. Immunofluorescence, as this antibody-based technique is known, can provide high specificity for the target antigen. nsjbio.comnews-medical.net Like labeled lectins, these antibodies are used with fluorescence and confocal microscopy to map the distribution of the H antigen in various cell types and tissues. nsjbio.comresearchgate.net
Super-Resolution Microscopy for Nanoscale Glycan Imaging
While confocal microscopy provides excellent images, its resolution is limited by the diffraction of light to approximately 200-250 nanometers. To visualize the organization of the glycocalyx and the distribution of individual glycans at the nanoscale, super-resolution microscopy techniques are required. nih.govresearchgate.net These methods bypass the diffraction limit, achieving resolutions in the range of 10-20 nm. nih.gov
Techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM) have been applied to glycan imaging. nih.gov These methods often involve metabolic labeling, where cells are fed with modified monosaccharide precursors containing bioorthogonal chemical reporters, like an azide group. nih.govnih.gov For the H antigen, a fucose analog containing an azide group could be metabolically incorporated into the glycan structure. researchgate.net This azide group can then be chemically tagged with a fluorescent probe via a "click chemistry" reaction. nih.govglycopedia.eu By controlling the activation of these fluorophores, their individual positions can be determined with high precision, allowing for the reconstruction of a super-resolved image of the glycan distribution. nih.gov
Super-resolution imaging has revealed that the glycocalyx is not a uniform layer but exhibits nanoscale organization. nih.gov These advanced imaging approaches can provide detailed measurements of glycocalyx height and the spatial arrangement of specific sugars, offering unprecedented insights into the fine structure of the cell surface where H antigens reside. nih.gov
Mass Spectrometry Imaging (MSI) for Spatial Glycan Profiling
Mass spectrometry imaging (MSI) is a powerful, label-free technique that allows for the visualization of the spatial distribution of hundreds to thousands of molecules, including glycans, directly in tissue sections. researchgate.net The most common MSI technique for glycan analysis is matrix-assisted laser desorption/ionization (MALDI)-MSI. rsc.org
In a typical MALDI-MSI workflow for N-glycans, a tissue section is mounted on a conductive slide, and the enzyme peptide-N-glycosidase F (PNGase F) is sprayed onto the tissue to release the N-glycans from their protein carriers. rsc.org Subsequently, a MALDI matrix is applied, which co-crystallizes with the released glycans. rsc.org A laser is then rastered across the tissue surface, desorbing and ionizing the glycans at each position. rsc.org A mass spectrum is acquired for each spot, and by plotting the intensity of a specific mass-to-charge ratio (m/z) corresponding to a particular glycan—such as the H antigen tetraose type 1—across all spatial coordinates, an ion image is generated that shows its distribution within the tissue. nih.gov
This technique has been instrumental in linking changes in glycan expression with specific histopathological features in various diseases, including cancer. nih.gov While distinguishing between glycan isomers (structures with the same mass but different arrangements of sugars) can be a challenge for MALDI-MS, the integration of ion mobility spectrometry or the use of specific enzymes like endoglycosidase F3 (Endo F3), which specifically cleaves N-glycans with core fucose residues, can provide additional structural information. rsc.orgnih.gov MSI provides a comprehensive profile of the glycan landscape within a tissue, allowing for the direct visualization of the H antigen's location in relation to different cell types and tissue structures.
Interactive Data Table: Advanced Imaging Techniques for this compound
| Technique | Principle | Primary Probe | Typical Application | Key Findings/Capabilities |
| Fluorescence Microscopy | Uses fluorophores to absorb and re-emit light at different wavelengths for visualization. | Fluorescently-labeled Ulex europaeus agglutinin I (UEA-I) lectin or specific anti-H antibodies. | Detection of H antigen in fixed cells and tissue sections. | Provides qualitative and semi-quantitative information on the presence and general location of the H antigen. researchgate.net |
| Confocal Laser Scanning Microscopy (CLSM) | Employs a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction. | Fluorescently-labeled UEA-I lectin or specific anti-H antibodies. | High-resolution imaging of H antigen distribution in tissues, such as the colon. nih.govnih.gov | Reveals detailed subcellular localization and has been used to show decreased H antigen expression in colorectal cancer compared to normal tissue. nih.govnih.gov |
| Super-Resolution Microscopy (e.g., STORM, PALM) | Overcomes the diffraction limit of light to achieve nanoscale resolution. | Bioorthogonally-labeled fucose analogs incorporated into the H antigen, followed by fluorophore conjugation. | Nanoscale mapping of H antigen distribution within the glycocalyx on the cell surface. | Enables visualization of the nanoscale organization of glycans and can measure glycocalyx height with 10-20 nm precision. nih.gov |
| Mass Spectrometry Imaging (MSI) | Label-free technique that measures the mass-to-charge ratio of molecules at discrete locations on a sample surface. | None (direct detection of the glycan). | Spatial profiling of H antigen and other glycans directly in tissue sections. | Generates ion images showing the precise spatial distribution of the H antigen within complex tissue structures, correlating glycan expression with histopathology. rsc.orgnih.gov |
Comparative Glycomics and Evolutionary Perspectives of Blood Group H Antigen Tetraose Type 1
Conservation and Variation of H Antigen Structures Across Species
The presence and cellular location of ABH antigens exhibit significant variation across the animal kingdom. In humans and great apes, these antigens are prominently displayed on the surface of erythrocytes. nih.gov However, in many other animals, ABH antigens are primarily found as histo-blood group antigens in tissues and bodily secretions rather than on red blood cells. nih.gov
Studies in New World monkeys, such as Aotus infulatus, Callithrix jacchus, Sapajus apella, and Saimiri sciureus, reveal that ABH antigen expression is widespread in various tissues, particularly those in contact with the external environment. nih.gov The distribution in these species shows similarities to the human pattern, but with species-specific differences, especially in secretory organs. nih.gov The ABO polymorphism is highly variable among primates. For instance, chimpanzees predominantly have type A and O blood, while gorillas appear to be exclusively type B. anthropogeny.org Orangutans, on the other hand, express all three types (A, B, and O). anthropogeny.org This trans-species polymorphism, where the same A and B antigens appear in distantly related species, is a remarkable example of long-term balancing selection. nih.gov
Beyond primates, H antigen-like structures and related systems exist in other mammals. For example, pigs exhibit an H blood group system that influences the expression of A and O antigens. capes.gov.br Rabbits possess a blood group system designated H1-H2, where individuals can be H1, H2, H1H2, or lack both (H0), analogous to the human ABO system. lifeshare.org The fundamental H antigen structure, a fucose-galactose disaccharide, serves as a common building block, but its linkage to precursor chains and its subsequent modifications lead to the diversity observed across species. nih.gov
Table 1: Comparative Distribution of ABH Antigens Across Select Species
| Species Group | Example Species | Primary Location of ABH Antigens | Noteworthy Variations |
|---|---|---|---|
| Humans | Homo sapiens | Erythrocytes, Tissues, Secretions | Polymorphic expression (A, B, AB, O); H antigen is the precursor. nih.gov |
| Great Apes | Chimpanzees, Gorillas, Orangutans | Erythrocytes | Chimpanzees are mainly Type A/O; Gorillas are Type B; Orangutans are A/B/O. anthropogeny.org |
| New World Monkeys | Saimiri sciureus (Squirrel monkey) | Tissues and Secretions | Expression primarily in tissues in contact with the external environment. nih.gov |
| Other Mammals | Pigs (Sus scrofa) | Erythrocytes and Tissues | H locus affects A and O antigen expression. capes.gov.br |
| Other Mammals | Rabbits (Oryctolagus cuniculus) | Erythrocytes | H1-H2 system analogous to human ABO. lifeshare.org |
Evolutionary Trajectories of Fucosyltransferase Genes
The synthesis of the H antigen is catalyzed by α-1,2-fucosyltransferases, enzymes encoded by the fucosyltransferase (FUT) genes. nih.gov The evolutionary history of these genes is marked by duplication, divergence, and gene conversion events. In mammals, the key genes for H antigen synthesis are FUT1 (H locus) and FUT2 (Secretor locus). nih.govgenecards.org FUT1 is responsible for H antigen expression on red blood cells, while FUT2 controls its expression in secretory glands. nih.gov
Phylogenetic analyses suggest that the fucosyltransferase gene family evolved from a single ancestral gene through successive duplications and translocations. nih.gov The α(1,6)fucosyltransferase gene family (FUT8) is considered the most ancient. nih.govmerckmillipore.com The tandemly arranged FUT1 and FUT2 genes likely arose from two duplication events. nih.gov Subsequent divergent evolution led to their tissue-specific expression and functions. nih.govgenecards.org
Gene conversion, a process where a gene sequence is replaced by a homologous sequence, has played a significant role in the evolution of these genes, particularly between FUT1 and FUT2 in some species like rabbits. nih.gov However, the extent of gene conversion appears to be species-specific, possibly reflecting different functional constraints. nih.gov The high degree of polymorphism in genes like FUT2 across different ethnic groups makes it a valuable marker for studying human evolutionary history. researchgate.net The divergence time for fucosyltransferase genes varies; for instance, about a 20% sequence difference is seen among different mammalian species, which radiated about 80 million years ago, while the difference between human and chimpanzee FUT genes is around 2%. oup.com
Table 2: Key Events in the Evolution of Fucosyltransferase Genes
| Evolutionary Event | Description | Key Genes Involved | Significance |
|---|---|---|---|
| Ancestral Duplication | Successive duplications from a single ancestral gene. nih.gov | Ancestors of FUT1, FUT2, FUT8 | Gave rise to the fucosyltransferase gene family. nih.gov |
| Divergent Evolution | Genes evolved different functions and expression patterns after duplication. oup.com | FUT1, FUT2 | Led to tissue-specific expression (mesodermal vs. endodermal). nih.govnih.gov |
| Gene Conversion | Homologous sequences are exchanged between genes. nih.gov | FUT1, FUT2 | Contributes to concerted evolution and sequence homogenization, with species-specific patterns. nih.gov |
| Loss-of-Function Mutations | Mutations leading to inactive enzymes. | FUT2 (non-secretor allele), FUT1 (Bombay phenotype) | Creates major phenotypes like non-secretor status and the rare Bombay blood group. nih.govscispace.com |
Comparative Analysis of Glycosylation Pathways in Different Organisms
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental biological process. wikipedia.org While the basic biosynthetic machinery is highly conserved across eukaryotes, the resulting glycan structures (the glycome) are species-specific. creative-biolabs.comnih.gov The synthesis of the H antigen is a prime example of this principle.
In eukaryotes, from yeast to humans, the initial steps of glycan transfer share common features and homologous enzymes. nih.gov The H antigen is synthesized when an α-1,2-fucosyltransferase adds an L-fucose molecule to a precursor oligosaccharide chain. researchgate.netyoutube.com In humans, two main precursor chains are used: Type 1 chains, found in secretions and plasma, and Type 2 chains, primarily found on cell surfaces like red blood cells. scispace.comresearchgate.net The FUT2 gene product acts on Type 1 precursors (and Type 2), while the FUT1 product acts on Type 2 precursors. scielo.bryoutube.com This redundancy and degeneracy, where different enzymes can create the same product and one enzyme can act on different substrates, adds complexity to the pathway. scielo.br
Even prokaryotes possess glycosylation pathways, although they can differ significantly from those in eukaryotes. semanticscholar.org Bacterial glycosylation can occur via a stepwise addition of sugars or through a lipid carrier-mediated "en bloc" transfer. uwa.edu.au Interestingly, there are evolutionary links suggested between the pathways for lipopolysaccharide (LPS) synthesis and protein glycosylation in bacteria, which both utilize a lipid carrier and a flippase to move glycans across a membrane. uwa.edu.au The structural diversity of glycans is often greater in bacteria, which have evolved to use fucosylation extensively, sometimes in place of the sialylation commonly seen in vertebrates. oup.com
Table 3: Comparison of Glycosylation Pathways for H Antigen Synthesis
| Feature | Eukaryotes (e.g., Humans) | Prokaryotes (e.g., Bacteria) |
|---|---|---|
| Core Machinery | Highly conserved enzymes (glycosyltransferases) and pathways in the ER and Golgi. nih.gov | Diverse pathways, including stepwise and lipid carrier-mediated "en bloc" transfers. uwa.edu.au |
| Key Enzymes for H antigen | α-1,2-fucosyltransferases (FUT1, FUT2). nih.gov | Various fucosyltransferases; often part of complex glycan assembly for surface structures. oup.com |
| Precursor Substrates | Type 1 and Type 2 oligosaccharide chains on glycoproteins and glycolipids. researchgate.net | Lipid-linked oligosaccharides (LLOs) for "en bloc" transfer. uwa.edu.au |
| Cellular Location | Synthesis occurs in the endoplasmic reticulum and Golgi apparatus. creative-biolabs.com | Cytoplasmic assembly and periplasmic transfer. semanticscholar.org |
Emerging Research Directions and Future Avenues for Blood Group H Antigen Tetraose Type 1 Studies
Integration of Multi-Omics Data for Comprehensive Glycobiological Understanding
A comprehensive understanding of the Blood group H antigen tetraose type 1 requires looking beyond the structure itself to the complex systems that regulate its synthesis and presentation. The integration of multi-omics data—genomics, transcriptomics, proteomics, and glycomics—offers a powerful approach to achieve this. By combining these datasets, researchers can build a holistic picture of the glycan's role in health and disease.
Genomic and transcriptomic analyses of the fucosyltransferase genes, FUT1 and FUT2, are crucial. nih.gov These genes encode the enzymes responsible for adding the terminal fucose residue to a precursor chain, creating the H antigen. nih.govnih.gov Variations and mutations in these genes, such as those leading to the rare Bombay (Oh) phenotype, directly impact the expression of the H antigen. nih.govresearchgate.net By correlating gene expression levels with glycomic data obtained through mass spectrometry, scientists can understand how cellular machinery dynamically regulates H antigen presentation in different tissues and under various physiological conditions.
Furthermore, proteomics can identify the specific glycoproteins and glycolipids that carry the H antigen tetraose type 1. nih.gov In erythrocytes, for instance, the H antigen is found on both proteins and lipids, attached to oligosaccharide chains that extend from the cell surface. nih.govnih.gov Integrating this information with glycomic profiles allows researchers to map the "glyco-fingerprint" of a cell, revealing how the presentation of the H antigen on different molecular scaffolds might influence cellular function and recognition events.
Development of Novel Tools for Glycan Synthesis and Modification
Progress in glycobiology is intrinsically linked to the availability of tools for synthesizing and modifying complex glycans like the H antigen tetraose type 1. These tools are essential for creating probes to study its biological interactions and for developing potential therapeutic or diagnostic agents.
Enzymatic and Chemo-enzymatic Synthesis: Researchers are increasingly using recombinant glycosyltransferases, such as α1,2-fucosyltransferases, for the precise, in-vitro synthesis of the H antigen. researchgate.net This glycoengineering approach allows for the production of well-defined glycan structures. For example, scientists can modify the glycan shield of enveloped viruses by enzymatically adding H antigens, a strategy that could be used to increase the immunogenicity of viral vaccines. researchgate.net
Chemical Modification: Chemical modifications of the H antigen structure are being explored to create versatile molecular probes. nih.gov These modifications can include:
Acylation and Methylation: The addition of acyl or methyl groups can alter the bioactivity and recognition of the glycan. nih.gov
Conjugation: The H antigen tetraose type 1 can be chemically linked to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), or to fluorescent tags and biotin (B1667282). elicityl-oligotech.comelicityl-oligotech.com These conjugates are invaluable for use in immunoassays, for probing glycan-binding proteins, and for studying cellular adhesion.
Analytical Tools: The development of highly specific monoclonal antibodies and advanced mass spectrometry techniques remains a priority. nih.govnih.gov These tools are critical for detecting and characterizing H antigen expression and its modified forms in complex biological samples, such as on the surface of ovarian cancer cells where H type 1 epitopes have been identified. nih.gov
Advanced Computational Approaches for Glycan Informatics and Modeling
The structural complexity and biosynthetic variability of glycans present significant challenges for researchers. Advanced computational and bioinformatic approaches are becoming indispensable for modeling glycan biosynthesis and predicting their interactions with proteins.
Computational modeling of glycosylation pathways can simulate the synthesis of O-linked and N-linked glycans. nih.gov By inputting data on the expression and activity of specific glycosyltransferases like FUT1 and FUT2, these models can predict the resulting glycan profiles on a cell, including the abundance of the H antigen. nih.gov This predictive power can help researchers understand how changes in cellular metabolism or gene expression might alter the cell-surface glycome.
Furthermore, computational modeling is being used to design and engineer glycan-binding proteins (lectins) with enhanced affinity and specificity. nih.gov Molecular dynamics simulations can analyze the interactions between a glycan and an amino acid, such as the CH–π interaction between a fucose residue and a tryptophan in a protein's binding site. nih.gov This knowledge can be used to genetically engineer lectins that bind more strongly to specific structures like the H antigen, leading to the development of more sensitive tools for glycan detection and imaging in research and clinical settings. nih.gov
Exploring Interplay with Other Glycan Structures and Pathways
The biological function of the H antigen tetraose type 1 is heavily influenced by its context and its interplay with other glycans and biosynthetic pathways. It rarely acts in isolation.
The most significant interplay is its role as a precursor in the ABO blood group system. nih.govwikipedia.org In individuals with A or B blood types, the H antigen is further modified by A- or B-glycosyltransferases, which add an N-acetylgalactosamine or galactose residue, respectively. nih.gov Therefore, the H antigen serves as a critical branching point in the biosynthesis of these major alloantigens.
The H antigen is also presented on various underlying core structures, including Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc) chains. nih.govnih.gov The type of core chain can influence the antigen's biological activity and recognition by pathogens. For example, some pathogenic bacteria and toxins may preferentially recognize the H antigen on a specific core structure. nih.gov Research into the interaction between the H antigen and toxins, such as the heat-labile enterotoxin from E. coli, suggests that this glycan may play a role in the pathogenesis of infectious diseases. nih.gov Understanding this interplay is crucial for explaining differential susceptibility to certain pathogens among individuals of different blood groups.
Q & A
Q. How can researchers investigate the structural basis of H antigen tetraose type 1 recognition by innate immune receptors?
- Methodological Answer : Crystallography or cryo-EM of Toll-like receptor 4 (TLR4) co-crystallized with H antigen tetraose reveals binding epitopes. Mutagenesis studies (e.g., alanine scanning of TLR4’s glycan-binding domain) validate critical residues. Surface plasmon resonance (SPR) measures affinity changes in mutant receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
